

1H NMR and 13C NMR spectra of Methyl 2amino-4-methoxynicotinate

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Compound of Interest

Methyl 2-amino-4methoxynicotinate

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A comprehensive guide to the ¹H and ¹³C NMR spectra of **Methyl 2-amino-4-methoxynicotinate**, offering a comparative analysis with related substituted nicotinate derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

While experimental ¹H and ¹³C NMR data for **Methyl 2-amino-4-methoxynicotinate** are not readily available in the public domain, this guide provides a detailed comparison with structurally similar compounds. By analyzing the spectral data of these analogues, researchers can predict the expected chemical shifts and splitting patterns for the target molecule. The provided data on methyl nicotinate, methyl 2-aminonicotinate, and methyl 4-methoxynicotinate will serve as a valuable reference for interpreting the spectra of newly synthesized batches of **Methyl 2-amino-4-methoxynicotinate**.

Comparative ¹H NMR Spectral Data

The ¹H NMR chemical shifts of substituted methyl nicotinates are significantly influenced by the electronic effects of the substituents on the pyridine ring. The tables below summarize the ¹H NMR data for key analogues.

Table 1: ¹H NMR Data of Methyl Nicotinate Analogues



Compo und	H-2 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	OCH₃ (ppm)	NH ₂ (ppm)	Solvent
Methyl Nicotinat e	9.22 (d)	8.30 (dt)	7.42 (dd)	8.78 (dd)	3.92 (s)	-	CDCl₃
Methyl 2- aminonic otinate	-	8.08 (dd)	6.64 (dd)	8.08 (dd)	3.84 (s)	6.13 (s)	CDCl₃
Methyl 4- methoxy nicotinate	8.59 (s)	-	6.89 (d)	8.39 (d)	3.95 (s, ester), 3.92 (s, ether)	-	CDCl₃
Methyl 2- amino-4- methoxy nicotinate (Predicte d)	-	-	~6.0-6.2 (d)	~7.8-8.0 (d)	~3.9 (s, ester), ~3.8 (s, ether)	~5.5-6.0 (br s)	CDCl₃

Comparative ¹³C NMR Spectral Data

The electron-donating or -withdrawing nature of the substituents also markedly affects the ¹³C NMR chemical shifts of the pyridine ring carbons.

Table 2: 13C NMR Data of Methyl Nicotinate Analogues



Comp ound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	C=O (ppm)	OCH₃ (ppm)	Solven t
Methyl Nicotina te	153.2	126.8	137.1	123.6	151.0	166.1	52.5	CDCl₃
Methyl 2- aminoni cotinate	159.2	111.4	142.1	115.6	149.8	168.3	51.7	CDCl3
Methyl 4- methox ynicotin ate	151.7	110.1	166.5	107.4	151.0	166.3	55.6 (ether), 52.2 (ester)	CDCl3
Methyl 2- amino- 4- methox ynicotin ate (Predict ed)	~158- 160	~105- 107	~165- 167	~100- 102	~148- 150	~167- 169	~55-56 (ether), ~51-52 (ester)	CDCl₃

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.



• Filter the sample if any particulate matter is present.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.



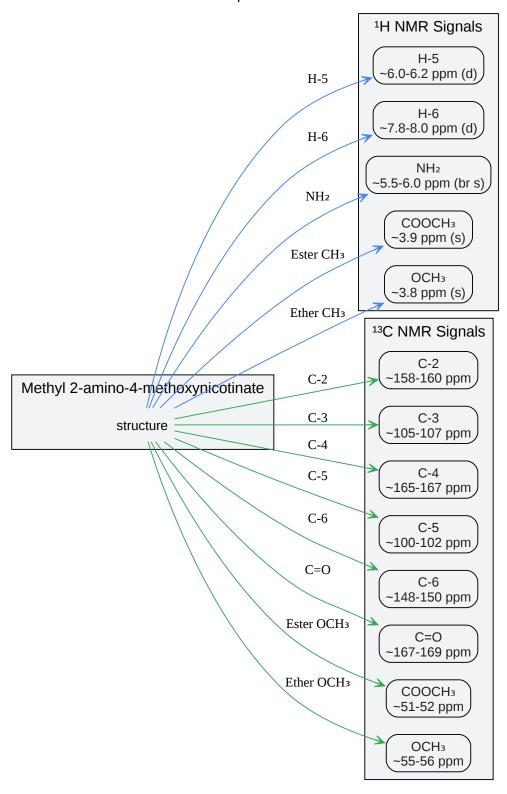
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H spectrum.
- Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Structure-Spectra Correlation

The following diagram illustrates the expected connectivity and the influence of substituents on the NMR signals of **Methyl 2-amino-4-methoxynicotinate**.



Structure-Spectra Correlation



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Caption: Predicted ¹H and ¹³C NMR signal assignments for **Methyl 2-amino-4-methoxynicotinate**.

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